6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with ketones or esters, followed by cyclization to form the pyridazine ring . The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like ethanol or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product . Additionally, the scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine include other pyridazine derivatives such as:
Pyridazinone: Known for its broad spectrum of pharmacological activities.
Pyrimidine: Another diazine compound with diverse biological activities.
Pyrazine: A related compound with applications in pharmaceuticals and agrochemicals.
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of the ethoxy-phenyl group, which can influence its chemical reactivity and biological activity . This unique structure makes it a valuable compound for further research and development.
Properties
CAS No. |
647845-59-8 |
---|---|
Molecular Formula |
C18H21N3O |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
6-(2-ethoxyphenyl)-1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazine |
InChI |
InChI=1S/C18H21N3O/c1-6-22-16-10-8-7-9-15(16)21-13(4)17-11(2)19-20-12(3)18(17)14(21)5/h7-10H,6H2,1-5H3 |
InChI Key |
BPSOINWXAMMGJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C3C(=NN=C(C3=C2C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.